N-(4-butoxyphenyl)-3,4-dimethylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-butoxyphenyl)-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-4-5-12-22-18-10-8-17(9-11-18)20-19(21)16-7-6-14(2)15(3)13-16/h6-11,13H,4-5,12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZOLEWZWNKQRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Degradation of 4 Butoxyaniline:the Degradation of the 4 Butoxyaniline Moiety Would Likely Proceed Through Common Microbial Strategies for Aromatic Amines and Ethers. This Could Involve Initial O Dealkylation to Form 4 Aminophenol and Butyraldehyde, or Hydroxylation of the Aromatic Ring Followed by Ring Cleavage.
These theoretical pathways, combining chemical hydrolysis with subsequent microbial degradation, provide a comprehensive model for the transformation of N-(4-butoxyphenyl)-3,4-dimethylbenzamide in various environments.
Computational Chemistry and Theoretical Modelling of N 4 Butoxyphenyl 3,4 Dimethylbenzamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed due to its favorable balance between accuracy and computational cost. DFT calculations for N-(4-butoxyphenyl)-3,4-dimethylbenzamide would typically be performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), to solve the Schrödinger equation approximately. researchgate.net Such studies are foundational for understanding the molecule's geometry, stability, and spectroscopic properties.
The first step in the theoretical analysis of this compound is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. The result is an equilibrium geometry, representing the molecule's structure in its ground electronic state. nih.gov
A conformational search is also essential, as the molecule possesses several rotatable bonds (e.g., around the amide linkage and the butoxy chain), leading to multiple possible conformers. The computational search identifies various low-energy conformers, and the one with the absolute minimum energy is considered the ground state conformation. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, can then be analyzed. These theoretical values provide a detailed picture of the molecular architecture. For instance, calculations on similar benzamide (B126) structures have been used to determine these parameters with high precision. researchgate.net
Table 1: Representative Theoretical Geometric Parameters for this compound This table illustrates the type of data obtained from a DFT geometry optimization. The values are representative and not from a specific study on this molecule.
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C=O | Carbonyl double bond | ~ 1.23 Å |
| C-N | Amide bond | ~ 1.36 Å |
| O-C(butyl) | Ether linkage | ~ 1.37 Å |
| Bond Angles (º) | ||
| O=C-N | Amide angle | ~ 122° |
| C-N-H | Amide angle | ~ 121° |
| Dihedral Angles (º) |
Once the ground state geometry is optimized, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the fundamental modes of vibration and can be used to predict and interpret experimental infrared (IR) and Raman spectra. The calculations involve computing the second derivatives of the energy with respect to atomic displacements. nih.gov
The predicted vibrational wavenumbers are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net The analysis allows for the assignment of specific spectral bands to particular molecular motions, such as the stretching of the C=O bond, the N-H bond, and the aromatic C-H bonds, providing a detailed understanding of the molecule's vibrational dynamics.
Table 2: Illustrative Vibrational Frequencies for Key Functional Groups in this compound This table shows examples of calculated vibrational modes and their typical frequency ranges. The values are representative and not from a specific study on this molecule.
| Vibrational Mode | Description | Typical Scaled Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Stretching of the amide N-H bond | ~ 3400 cm⁻¹ |
| C-H Stretch (Aromatic) | Stretching of C-H bonds on the phenyl rings | 3100 - 3000 cm⁻¹ |
| C-H Stretch (Aliphatic) | Stretching of C-H bonds in the butyl group | 3000 - 2850 cm⁻¹ |
| C=O Stretch | Stretching of the amide carbonyl group | ~ 1670 cm⁻¹ |
DFT is also used to explore the electronic properties of this compound by analyzing its molecular orbitals.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. researchgate.net
For this compound, the spatial distribution of the HOMO is expected to be located on the electron-rich parts of the molecule, likely the butoxyphenyl ring system, which can donate electron density. Conversely, the LUMO is often localized on the electron-accepting region, which could include the benzamide moiety, particularly the carbonyl group. sci-hub.se Visualizing these orbitals helps identify the regions of the molecule most involved in chemical reactions.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO), is a key indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. sci-hub.se Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net From the HOMO and LUMO energies, other chemical reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to further quantify the molecule's reactivity. ejosat.com.tr
Table 3: Representative Frontier Orbital Energies and Reactivity Descriptors This table illustrates the type of data generated from a HOMO-LUMO analysis. The values are representative and not from a specific study on this molecule.
| Parameter | Formula | Typical Calculated Value |
|---|---|---|
| EHOMO | Energy of Highest Occupied Molecular Orbital | ~ -6.5 eV |
| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | ~ -1.2 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.3 eV |
| Ionization Potential (I) | -EHOMO | ~ 6.5 eV |
| Electron Affinity (A) | -ELUMO | ~ 1.2 eV |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. chemrxiv.orgdergipark.org.tr The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. ejosat.com.tr
Red regions indicate negative electrostatic potential, representing areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms. For this compound, the most negative region would be expected around the carbonyl oxygen atom. researchgate.net
Blue regions indicate positive electrostatic potential, representing areas of electron deficiency. These sites are prone to nucleophilic attack. The most positive region is typically found around the acidic amide hydrogen atom (N-H).
Green regions represent areas of neutral or near-zero potential.
The MEP surface provides a clear, intuitive picture of the molecule's reactivity, highlighting the regions most likely to engage in intermolecular interactions, such as hydrogen bonding. chemrxiv.org
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, interactions between bonds, and the delocalization of electron density within a molecule. It interprets the complex, delocalized molecular wavefunctions in terms of localized, intuitive Lewis-like structures (bonds and lone pairs).
The primary output of NBO analysis in this context would be the examination of hyperconjugative interactions. These are stabilizing interactions that result from the overlap of an occupied (donor) Lewis-type NBO with an unoccupied (acceptor) non-Lewis-type NBO. The stabilization energy, E(2), associated with this electron delocalization from a donor orbital (i) to an acceptor orbital (j) is a key metric. A high E(2) value indicates a strong interaction.
For this compound, NBO analysis would identify key intramolecular charge transfer (ICT) pathways. For instance, it would likely reveal electron density transfer from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals (π*) of the aromatic rings and the carbonyl group. This analysis would quantify the stability conferred by these interactions, helping to explain the molecule's preferred conformation and electronic properties.
Natural Population Analysis (NPA) for Atomic Charges
Derived from the NBO analysis, Natural Population Analysis (NPA) is a method for calculating the distribution of electron density among the atoms in a molecule, resulting in a set of atomic charges. Unlike other methods, such as Mulliken population analysis, NPA charges are generally more stable with respect to changes in the basis set and provide a more chemically intuitive description of electron distribution, especially in polar molecules.
An NPA study of this compound would produce a table of charges for each atom. This data would be critical for understanding the molecule's electrostatic potential, identifying electrophilic and nucleophilic sites, and predicting how it might interact with other molecules or biological targets. For example, one would expect the oxygen and nitrogen atoms to carry significant negative charges, while the carbonyl carbon and the hydrogen attached to the amide nitrogen would be positively charged.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular flexibility, conformational changes, and interactions with the surrounding environment, such as a solvent.
Intermolecular Interactions and Solvent Effects
By performing MD simulations in an explicit solvent (like water), one can study how solvent molecules arrange themselves around the solute and mediate its behavior. The simulations would identify persistent intermolecular interactions, such as hydrogen bonds between the amide group and water molecules. The analysis of the Radial Distribution Function (RDF) would provide insight into the structure of the solvent shell around different parts of the molecule. Understanding solvent effects is essential, as they can significantly influence a molecule's conformation and reactivity.
Reactivity and Selectivity Prediction
Computational methods can predict the most likely sites for chemical reactions on a molecule.
Fukui Functions and Electrophilicity Index Calculations
Based on Density Functional Theory (DFT), Fukui functions and related reactivity descriptors are used to identify the reactivity of different atomic sites within a molecule. The Fukui function measures the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of the most likely sites for nucleophilic attack (where an electron is best accepted) and electrophilic attack (where an electron is most easily donated).
While the specific data for this compound remains to be computationally determined and published, the theoretical framework for its analysis is well-established and promises a detailed understanding of its chemical nature.
Thermodynamic Properties and Temperature-Dependent Characteristics
A thorough search of scientific literature and chemical databases has revealed a significant lack of specific experimental or computational data on the thermodynamic properties and temperature-dependent characteristics of this compound. While research exists on the thermodynamic analysis of broader classes of related compounds, such as benzamide derivatives, this information is not directly applicable to the specific molecule of interest.
Studies on similar compounds, for instance, often involve the determination of properties like vapor pressure, enthalpy of sublimation, and enthalpy of fusion using techniques such as differential scanning calorimetry and static or Knudsen effusion methods. These experimental approaches provide valuable insights into the phase behavior and energetic properties of molecules. For example, research on benzamide and its simpler N-substituted derivatives has successfully derived standard molar Gibbs energies and enthalpies of sublimation and vaporization.
Furthermore, computational chemistry offers powerful tools to predict the thermodynamic properties of molecules. Theoretical modeling can be employed to calculate parameters such as heat capacity, entropy, and Gibbs free energy as a function of temperature. However, the application of these computational methods specifically to this compound does not appear to have been published in the available scientific literature.
Consequently, without specific research focused on this compound, it is not possible to provide detailed research findings or construct data tables for its thermodynamic properties. The generation of scientifically accurate and informative content as stipulated by the request is therefore precluded by the absence of foundational data for this particular compound. Further experimental investigation or dedicated computational studies would be necessary to elucidate the thermodynamic profile of this compound.
Structure Reactivity and Structure Interaction Relationships of N 4 Butoxyphenyl 3,4 Dimethylbenzamide
Electronic and Steric Effects of Substituents on Reactivity
The reactivity of an aromatic compound is significantly influenced by the nature of the substituents attached to the benzene (B151609) ring. These substituents can either donate or withdraw electron density, thereby activating or deactivating the ring towards electrophilic substitution.
Alkyl groups, such as the two methyl groups on the benzamide (B126) ring of N-(4-butoxyphenyl)-3,4-dimethylbenzamide, are generally considered activating groups in electrophilic aromatic substitution reactions. rutgers.edu They donate electron density to the aromatic ring through an inductive effect. libretexts.orglibretexts.org This electron-donating nature increases the nucleophilicity of the benzene ring, making it more susceptible to attack by electrophiles. rutgers.edu
Table 1: Classification of Substituents in Electrophilic Aromatic Substitution
| Substituent Type | Examples | Effect on Reactivity |
|---|---|---|
| Activating | -NH2, -OH, -OR, -Alkyl | Increases rate of reaction |
This table is based on established principles of organic chemistry.
The 4-butoxy group (-OC4H9) on the N-phenyl ring also plays a crucial role in modulating the electronic properties of the molecule. The oxygen atom, being highly electronegative, withdraws electron density from the adjacent carbon atom of the benzene ring through an inductive effect. However, a more significant and opposing effect is the donation of a lone pair of electrons from the oxygen atom into the aromatic π-system through resonance. libretexts.org
Intermolecular Interactions and Supramolecular Architecture
The solid-state structure of this compound is determined by a network of non-covalent interactions. These interactions, although individually weak, collectively dictate the packing of molecules in the crystal lattice, influencing physical properties such as melting point and solubility.
The amide functional group (-CONH-) is a key player in the formation of intermolecular hydrogen bonds. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. In the crystal structures of similar benzanilide (B160483) derivatives, intermolecular N-H···O hydrogen bonds are a common and significant feature, often linking molecules into chains or more complex networks. nih.govresearchgate.net This type of hydrogen bonding is a strong directional interaction that significantly contributes to the stability of the crystal structure. copernicus.org
In addition to the strong N-H···O hydrogen bonds, weaker C-H···O and C-H···π interactions are also expected to be present. C-H···O interactions occur where a carbon-bound hydrogen atom forms a weak hydrogen bond with an oxygen atom, typically the carbonyl oxygen.
The planar aromatic rings in this compound can interact through π-π stacking. mdpi.com This non-covalent interaction arises from the electrostatic and van der Waals forces between the delocalized π-electron systems of adjacent aromatic rings. nih.gov The geometry of these interactions can vary, with common arrangements being face-to-face or offset stacking. The distances between the interacting rings are typically in the range of 3.3 to 3.8 Å. researchgate.net These interactions contribute significantly to the cohesion of the crystal lattice. nih.gov
Table 2: Summary of Intermolecular Interactions
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
|---|---|---|---|
| N-H···O Hydrogen Bond | Amide N-H | Carbonyl O | 2.8 - 3.2 |
| C-H···O Interaction | C-H | Carbonyl O | 3.0 - 3.8 |
| C-H···π Interaction | C-H | Aromatic Ring π-system | 2.5 - 3.5 (H to ring centroid) |
The distances provided are general ranges for these types of interactions.
Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts
Hirshfeld surface (HS) analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this surface, such as the normalized contact distance (dnorm), one can identify regions of significant intermolecular contact. The dnorm surface highlights contacts shorter than the van der Waals radii in red, contacts of similar length in white, and longer contacts in blue. nih.govnih.gov This analysis is complemented by 2D fingerprint plots, which summarize the distribution of intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). researchgate.net
While specific crystallographic data for this compound is not available, a theoretical analysis based on its structure and data from analogous N-aryl amides allows for a detailed prediction of its intermolecular contact profile. nih.govnih.gov The molecule's structure is rich in hydrogen atoms and contains several hydrogen bond acceptors (the carbonyl oxygen and the ether oxygen) and one hydrogen bond donor (the amide N-H group).
The dominant intermolecular contacts are expected to be hydrogen-hydrogen (H···H) interactions, a common feature in organic molecules, likely contributing to over 50% of the total Hirshfeld surface area. nih.govresearchgate.net These are visualized on the fingerprint plot as a large, diffuse region. Other significant interactions would include carbon-hydrogen (C···H/H···C) and oxygen-hydrogen (O···H/H···O) contacts. The O···H/H···O contacts, representing conventional N-H···O hydrogen bonds and weaker C-H···O interactions, would appear as distinct, sharp spikes in the fingerprint plot, indicating their specific and directional nature. nih.gov Potential weak π-π stacking interactions between the aromatic rings could also contribute to the crystal packing. samsun.edu.tr
An illustrative breakdown of the anticipated contributions of various intermolecular contacts to the Hirshfeld surface of this compound is presented in the table below, based on analyses of similar compounds like N-(2-methoxyphenyl)acetamide. nih.govresearchgate.net
| Intermolecular Contact | Expected Contribution (%) | Characteristics on Fingerprint Plot |
| H···H | ~54% | Large, scattered region at the center. |
| C···H/H···C | ~22% | Wing-like features on either side of the main H···H region. |
| O···H/H···O | ~21% | Sharp, distinct spikes indicating hydrogen bonds. |
| N···H/H···N | ~2% | Small, pointed features. |
| Other (C···C, C···N, etc.) | <1% | Minor contributions scattered at longer distances. |
Conformational Preferences and Their Influence on Molecular Recognition
The biological activity and physicochemical properties of this compound are intrinsically linked to its conformational preferences. The molecule possesses several rotatable bonds, leading to a landscape of different spatial arrangements (conformers). The most critical of these are the torsions around the amide linkage and the bonds connecting the two aromatic rings.
Studies on structurally similar N-aryl benzamides reveal that the dihedral angle between the two aryl rings is a key conformational parameter. nih.gov Density Functional Theory (DFT) calculations on related molecules have shown that while isolated, gas-phase molecules may prefer a more planar conformation (e.g., a 30° tilt between rings), the energetic penalty for rotation is often small. nih.gov Within a crystal lattice, these molecules frequently adopt a more twisted conformation (e.g., a 60-70° tilt) to optimize intermolecular interactions, such as N-H···O hydrogen bonding and π-stacking, which stabilize the crystal packing. nih.gov
For this compound, a similar conformational behavior is expected. The molecule likely exists as a dynamic equilibrium of conformers, with the relative orientation of the 3,4-dimethylphenyl and the 4-butoxyphenyl rings being highly variable. The flexible n-butoxy group adds another layer of conformational complexity, allowing it to adopt various orientations to fit different environments.
This conformational flexibility is paramount for molecular recognition, the process by which molecules bind to specific biological targets like enzymes or receptors. The ability of this compound to adopt a specific low-energy conformation that is complementary to the shape and electronic environment of a binding site is crucial for its function. The precise dihedral angle between the rings and the spatial orientation of the butoxy tail would dictate how well the molecule fits within a binding pocket and establishes key stabilizing interactions (e.g., hydrogen bonds, hydrophobic contacts), thereby influencing its binding affinity and specificity.
Theoretical Mechanisms of Transformation and Degradation Pathways
The amide bond is susceptible to hydrolysis under alkaline conditions, a reaction of significant interest for understanding the compound's stability and metabolic fate. Theoretical investigations into the alkaline hydrolysis of analogous N-substituted benzamides provide a well-defined mechanistic framework for this compound. researchgate.netacs.org The reaction is proposed to proceed via a successive, two-stage process.
Stage 1: Formation of a Tetrahedral Intermediate The reaction initiates with a nucleophilic attack by a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon atom of the amide group. This step leads to the formation of a transient, high-energy tetrahedral intermediate.
Stage 2: Breakdown of the Intermediate The tetrahedral intermediate is unstable and subsequently breaks down to yield the final products: 3,4-dimethylbenzoate (B1227856) and 4-butoxyaniline (B1265475). Theoretical studies on similar amides suggest that this breakdown can occur through several channels, primarily differing in the mechanism of proton transfer. researchgate.net
Channel 1 (Intramolecular Proton Transfer): This pathway involves the direct transfer of a proton from the hydroxyl group to the nitrogen atom within the intermediate, leading to the cleavage of the C-N bond.
Channels 2 and 3 (Water-Assisted Proton Transfer): These pathways involve the explicit participation of one or more solvent (water) molecules. A water molecule can act as a proton shuttle, forming a cyclic transition state that facilitates the transfer of a proton from the hydroxyl group to the nitrogen atom. Computational studies have shown that such water-assisted mechanisms often have a significantly lower activation energy barrier compared to the direct intramolecular transfer, making them the more kinetically favorable pathways. researchgate.net
Therefore, the most probable mechanism for the alkaline hydrolysis of this compound involves the formation of a tetrahedral intermediate, followed by a water-assisted proton transfer that facilitates the cleavage of the amide bond.
Beyond chemical hydrolysis, biodegradation by microorganisms represents a crucial pathway for the environmental transformation of this compound and its hydrolysis products. A plausible degradation pathway can be constructed based on established microbial metabolic routes for its constituent parts.
Design, Synthesis, and Characterization of N 4 Butoxyphenyl 3,4 Dimethylbenzamide Derivatives
Systematic Modification of the Butoxyphenyl Moiety
The butoxyphenyl portion of N-(4-butoxyphenyl)-3,4-dimethylbenzamide offers a rich canvas for structural diversification. Modifications to this moiety can significantly influence the compound's physicochemical properties, such as lipophilicity, solubility, and electronic characteristics, which in turn can modulate its biological activity and material properties.
Alteration of Alkoxy Chain Length (e.g., Methoxy (B1213986), Ethoxy, Propoxy)
One of the most direct approaches to fine-tuning the properties of the butoxyphenyl group is the alteration of the alkoxy chain length. Shortening or lengthening the butyl chain to methoxy, ethoxy, or propoxy groups can systematically vary the compound's lipophilicity. The synthesis of these analogs typically involves the condensation of 3,4-dimethylbenzoyl chloride with the corresponding 4-alkoxyaniline.
The general synthetic route involves the acylation of a 4-alkoxyaniline with 3,4-dimethylbenzoyl chloride in the presence of a base such as pyridine (B92270) or triethylamine (B128534) in an inert solvent like dichloromethane (B109758) or tetrahydrofuran. This reaction proceeds via a nucleophilic acyl substitution mechanism.
| Alkoxy Group | Compound Name | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Expected Physical State |
| Methoxy | N-(4-methoxyphenyl)-3,4-dimethylbenzamide | C₁₆H₁₇NO₂ | 255.31 | Solid |
| Ethoxy | N-(4-ethoxyphenyl)-3,4-dimethylbenzamide | C₁₇H₁₉NO₂ | 269.34 | Solid |
| Propoxy | N-(4-propoxyphenyl)-3,4-dimethylbenzamide | C₁₈H₂₁NO₂ | 283.36 | Solid |
| Butoxy | This compound | C₁₉H₂₃NO₂ | 297.39 | Solid |
Characterization of these derivatives would rely on standard spectroscopic techniques. For instance, ¹H NMR spectroscopy would show characteristic shifts for the protons of the varying alkoxy chains. The methylene (B1212753) protons adjacent to the oxygen atom typically appear in the range of δ 3.9-4.1 ppm, while the terminal methyl protons would be found further upfield. ¹³C NMR would show corresponding shifts for the carbon atoms of the alkyl chains. Infrared (IR) spectroscopy would confirm the presence of the amide functional group with characteristic N-H and C=O stretching vibrations.
Substitution Patterns on the Phenyl Ring (e.g., Halogenation, Methylation)
Introducing substituents onto the phenyl ring of the butoxyphenyl moiety is another key strategy for modifying the molecule's properties. Halogenation (e.g., with fluorine, chlorine, or bromine) or methylation can alter the electronic nature and steric profile of the ring. For example, introducing an electron-withdrawing halogen atom can affect the acidity of the amide N-H proton and influence intermolecular interactions. Conversely, an electron-donating methyl group can increase lipophilicity and affect metabolic stability.
The synthesis of these derivatives can be achieved by starting with appropriately substituted 4-butoxyanilines. For instance, the synthesis of a chlorinated derivative would involve the reaction of 3-chloro-4-butoxyaniline with 3,4-dimethylbenzoyl chloride.
| Substitution on Butoxyphenyl Ring | Compound Name | Molecular Formula | Calculated Molecular Weight ( g/mol ) |
| 3-Chloro | N-(3-chloro-4-butoxyphenyl)-3,4-dimethylbenzamide | C₁₉H₂₂ClNO₂ | 331.84 |
| 3-Methyl | N-(3-methyl-4-butoxyphenyl)-3,4-dimethylbenzamide | C₂₀H₂₅NO₂ | 311.42 |
| 2-Fluoro | N-(2-fluoro-4-butoxyphenyl)-3,4-dimethylbenzamide | C₁₉H₂₂FNO₂ | 315.38 |
The characterization of these compounds would involve detailed analysis of their spectroscopic data. In ¹H NMR, the substitution pattern on the butoxyphenyl ring would lead to distinct splitting patterns for the aromatic protons. For example, a 3-substituted ring would result in a more complex set of signals compared to the parent compound. The presence of a fluorine atom would lead to C-F and H-F coupling in the ¹³C and ¹H NMR spectra, respectively. Mass spectrometry would be crucial for confirming the molecular weight and isotopic patterns, especially for halogenated derivatives.
Systematic Modification of the 3,4-Dimethylbenzoyl Moiety
The 3,4-dimethylbenzoyl half of the molecule also presents numerous opportunities for structural modification, which can influence the compound's conformation and interactions with biological targets or other molecules in a material.
Variation of Methyl Group Positions and Number
Altering the position and number of methyl groups on the benzoyl ring can have a significant impact on the molecule's shape and electronic properties. Isomers such as 2,3-dimethyl, 2,5-dimethyl, and 3,5-dimethyl derivatives can be synthesized to probe the importance of the substitution pattern. The synthesis of these analogs would involve the reaction of 4-butoxyaniline (B1265475) with the corresponding dimethylbenzoyl chloride.
| Methyl Group Positions | Compound Name | Molecular Formula | Calculated Molecular Weight ( g/mol ) |
| 2,3-Dimethyl | N-(4-butoxyphenyl)-2,3-dimethylbenzamide | C₁₉H₂₃NO₂ | 297.39 |
| 2,5-Dimethyl | N-(4-butoxyphenyl)-2,5-dimethylbenzamide | C₁₉H₂₃NO₂ | 297.39 |
| 3,5-Dimethyl | N-(4-butoxyphenyl)-3,5-dimethylbenzamide | C₁₉H₂₃NO₂ | 297.39 |
The characterization of these isomers would be heavily reliant on NMR spectroscopy. The chemical shifts and coupling patterns of the aromatic protons on the benzoyl ring would be unique for each substitution pattern, allowing for unambiguous identification. For example, the 3,5-dimethyl isomer would show a simpler aromatic proton pattern compared to the 2,3- or 2,5-dimethyl isomers.
Introduction of Different Substituents on the Benzoyl Ring
Replacing the methyl groups with other substituents, such as halogens or methoxy groups, can further modulate the electronic and steric properties of the benzoyl moiety. An electron-withdrawing halogen, for instance, could increase the electrophilicity of the amide carbonyl carbon, while an electron-donating methoxy group could have the opposite effect. These modifications can be achieved by using the appropriately substituted benzoic acid as a starting material, which is then converted to the corresponding acyl chloride before reaction with 4-butoxyaniline.
| Benzoyl Ring Substituent | Compound Name | Molecular Formula | Calculated Molecular Weight ( g/mol ) |
| 4-Chloro | N-(4-butoxyphenyl)-4-chlorobenzamide | C₁₇H₁₈ClNO₂ | 303.78 |
| 4-Methoxy | N-(4-butoxyphenyl)-4-methoxybenzamide | C₁₈H₂₁NO₃ | 315.36 |
| 3,4-Dichloro | N-(4-butoxyphenyl)-3,4-dichlorobenzamide | C₁₇H₁₇Cl₂NO₂ | 338.23 |
Spectroscopic analysis would be key to confirming the structures of these derivatives. For a 4-methoxy substituted benzoyl ring, the ¹H NMR spectrum would show a characteristic singlet for the methoxy protons at around δ 3.8 ppm. For halogenated derivatives, the aromatic proton signals would be shifted downfield, and in the case of a 4-chloro substituent, the A₂B₂ pattern of the benzoyl protons would be clearly distinguishable.
Modifications at the Amide Nitrogen Atom
Direct modification of the amide nitrogen atom, for instance, through alkylation or arylation, would fundamentally alter the nature of the amide bond by converting it from a secondary to a tertiary amide. This change would remove the hydrogen bond donor capability of the amide nitrogen, which could have profound effects on the compound's biological activity and physical properties.
The N-alkylation of this compound can be achieved by deprotonating the amide nitrogen with a strong base, such as sodium hydride, followed by reaction with an alkyl halide (e.g., methyl iodide or ethyl bromide). N-arylation is more challenging but can be accomplished using transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
| N-Substituent | Compound Name | Molecular Formula | Calculated Molecular Weight ( g/mol ) |
| Methyl | N-(4-butoxyphenyl)-N,3,4-trimethylbenzamide | C₂₀H₂₅NO₂ | 311.42 |
| Ethyl | N-ethyl-N-(4-butoxyphenyl)-3,4-dimethylbenzamide | C₂₁H₂₇NO₂ | 325.44 |
| Phenyl | N-phenyl-N-(4-butoxyphenyl)-3,4-dimethylbenzamide | C₂₅H₂₇NO₂ | 373.49 |
The characterization of these N-substituted derivatives would be straightforward. The most notable change in the ¹H NMR spectrum would be the disappearance of the amide N-H proton signal. For N-alkyl derivatives, new signals corresponding to the alkyl group would appear. For instance, an N-methyl derivative would show a singlet at around δ 3.2-3.5 ppm. In the IR spectrum, the N-H stretching vibration would be absent.
Lack of Publicly Available Research Data Precludes Article Generation on this compound
Despite a comprehensive search for scientific literature, no specific research articles detailing the design, synthesis, characterization, or computational analysis of this compound and its derivatives could be located. The absence of publicly available spectroscopic and computational data for this particular compound and its analogues makes it impossible to generate the requested article, particularly the section on the "Comparative Analysis of Spectroscopic and Computational Data for Derivatives."
Searches were conducted for scholarly articles, patents, and academic databases using various keywords related to the target compound, including its chemical name and potential derivatives, along with terms like "spectroscopic analysis," "computational studies," "FTIR," "NMR," and "DFT." The search results yielded general information on other benzamide (B126) derivatives, but none were structurally similar enough to serve as a basis for the detailed and specific comparative analysis required by the prompt.
The requested article outline necessitates in-depth research findings, including data tables for spectroscopic (FTIR, 1H-NMR, 13C-NMR) and computational (molecular docking, DFT) studies to compare experimental and theoretical values. Without access to primary research that has synthesized and analyzed this compound or its direct derivatives, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy and detail.
Therefore, the generation of a scientifically sound and informative article strictly adhering to the provided outline is not feasible at this time due to the lack of foundational research data in the public domain.
Advanced Research Methodologies and Future Perspectives
Chemoinformatic Approaches for Library Design and Property Prediction
Chemoinformatics plays a pivotal role in modern drug discovery and materials science by enabling the design of compound libraries with desired properties and predicting their activities. For N-(4-butoxyphenyl)-3,4-dimethylbenzamide, chemoinformatic tools can be employed to generate a virtual library of analogs by systematically modifying its core structure. For instance, variations can be introduced in the butoxy, phenyl, and dimethylbenzamide moieties to explore the chemical space around the parent molecule.
Once a virtual library is constructed, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed. These models correlate the structural features of the molecules with their biological activities or physicochemical properties. By leveraging machine learning algorithms, such as support vector machines and neural networks, it is possible to predict the properties of novel analogs without the need for their synthesis and experimental testing, thereby accelerating the discovery process.
Table 1: Illustrative Descriptors for QSAR/QSPR Modeling of this compound Analogs
| Descriptor Type | Examples | Predicted Property |
|---|---|---|
| Topological | Molecular Connectivity Indices, Wiener Index | Solubility, Boiling Point |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Reactivity, Biological Activity |
| Steric | Molecular Volume, Surface Area | Binding Affinity |
High-Throughput Computational Screening for Molecular Design
High-throughput computational screening, also known as virtual screening, is a powerful technique for identifying promising lead compounds from large chemical databases. In the case of this compound, this approach can be utilized to screen for molecules with enhanced biological activity or improved material properties.
The process typically involves two main strategies: ligand-based and structure-based virtual screening. Ligand-based methods rely on the principle that structurally similar molecules are likely to have similar biological activities. Pharmacophore modeling, for example, can be used to create a 3D representation of the essential features required for a molecule to interact with a specific biological target. This model can then be used to search for compounds in a database that match these features.
Structure-based virtual screening, on the other hand, requires the 3D structure of the biological target, such as a protein or enzyme. Molecular docking simulations can then be performed to predict the binding affinity and orientation of this compound and its analogs within the active site of the target. This provides valuable insights into the molecular interactions driving the biological effect and can guide the design of more potent compounds.
Integration of Multi-Faceted Experimental and Computational Techniques
A comprehensive understanding of this compound can be achieved through the synergistic integration of various experimental and computational methods. Experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the compound's three-dimensional structure and conformation in the solid-state and in solution, respectively.
Computational methods, particularly density functional theory (DFT) calculations, can complement these experimental findings. DFT can be used to optimize the molecular geometry, calculate vibrational frequencies to aid in the interpretation of infrared and Raman spectra, and predict electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The correlation between experimental data and theoretical calculations can provide a deeper understanding of the compound's structure-property relationships.
Table 2: Integrated Experimental and Computational Techniques for Characterization
| Technique | Information Obtained |
|---|---|
| X-ray Crystallography | Solid-state molecular structure, bond lengths, and angles. |
| NMR Spectroscopy | Solution-state structure, connectivity of atoms. |
| FT-IR/Raman Spectroscopy | Vibrational modes of functional groups. |
| Density Functional Theory (DFT) | Optimized geometry, electronic properties, theoretical spectra. |
Exploration of Self-Assembly and Materials Applications
The molecular structure of this compound, featuring both hydrogen bond donors and acceptors as well as aromatic rings, suggests the potential for self-assembly into ordered supramolecular structures. The study of these self-assembly processes is a burgeoning field with implications for the development of novel functional materials.
Techniques such as atomic force microscopy (AFM) and scanning tunneling microscopy (STM) can be employed to visualize the self-assembled structures on various surfaces. The formation of well-defined nanostructures, such as nanowires or sheets, could pave the way for applications in organic electronics, sensing, and nanotechnology.
Furthermore, the incorporation of this compound into polymeric matrices could lead to the development of new composite materials with tailored optical, mechanical, or thermal properties. The investigation of its photophysical properties, such as fluorescence and phosphorescence, may also reveal potential applications in areas like organic light-emitting diodes (OLEDs) or as fluorescent probes. The exploration of these materials science aspects represents a promising avenue for future research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
